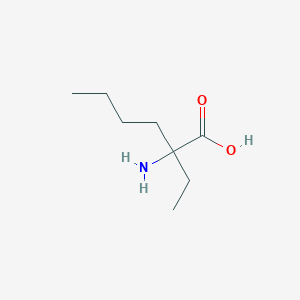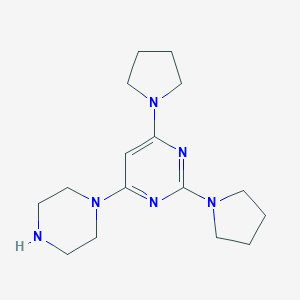
4-(Piperazin-1-yl)-2,6-di(pyrrolidin-1-yl)pyrimidine
Descripción general
Descripción
“4-(Piperazin-1-yl)-2,6-di(pyrrolidin-1-yl)pyrimidine” is a compound with the molecular formula C12H19N5 . It is a derivative of pyrimidine, a molecule that has been proven to have antiviral, anticancer, antioxidant, and antimicrobial activity .
Synthesis Analysis
The synthesis of similar compounds has been described in the literature. For instance, a series of novel triazole-pyrimidine-based compounds were designed, synthesized, and characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis .Molecular Structure Analysis
The molecular structure of “4-(Piperazin-1-yl)-2,6-di(pyrrolidin-1-yl)pyrimidine” can be analyzed using techniques such as mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis .Chemical Reactions Analysis
The chemical reactions involving “4-(Piperazin-1-yl)-2,6-di(pyrrolidin-1-yl)pyrimidine” can be studied using various methods. For example, the synthesis of similar compounds involved reactions with piperazine and potassium carbonate .Physical And Chemical Properties Analysis
The physical and chemical properties of “4-(Piperazin-1-yl)-2,6-di(pyrrolidin-1-yl)pyrimidine” can be determined using various analytical techniques. The compound has a molecular weight of 233.32 .Aplicaciones Científicas De Investigación
Migraine Treatment: This compound acts as an alpha-subtype selective 5-HT-1D receptor agonist, showing potential for migraine treatment with fewer side effects (Habernickel, 2001).
Inflammatory Diseases: Variants of this compound have been identified as potent, non-competitive inhibitors of inflammatory caspases, which could target autoimmune and inflammatory diseases (Kent et al., 2016).
Synthesis of Pyrimidine Derivatives: It facilitates the synthesis of 5-aminomethylsubstituted pyrimidine derivatives, useful in scientific research (Meshcheryakova et al., 2014).
Parkinson's Disease Research: Derivatives of piperazine and (R)-2-(aminomethyl)pyrrolidine are effective adenosine A(2a) receptor antagonists, with some analogs showing oral activity in a mouse model of Parkinson's disease (Vu et al., 2004).
Anticancer Activity: Piperazine-2,6-dione derivatives exhibited significant anticancer activity in various cancer models (Kumar et al., 2013).
Antihypertensive and Antiarrhythmic Effects: Novel 1-substituted pyrrolidin-2-one and pyrrolidine derivatives with 3-(4-arylpiperazin-1-yl)propyl moiety have shown strong antiarrhythmic and antihypertensive activities (Malawska et al., 2002).
Antimicrobial Activity: New dithiocarbamate derivatives, including those related to 4-(pyrimidin-2-yl)piperazin-1-carbodithiodate, have shown high antimicrobial activity (Yurttaş et al., 2016).
Type 2 Diabetes Treatment: PF-00734200, a derivative, is a potent, selective, orally active dipeptidyl peptidase IV inhibitor with potential as a new treatment for type 2 diabetes (Ammirati et al., 2009).
Direcciones Futuras
The future directions for research on “4-(Piperazin-1-yl)-2,6-di(pyrrolidin-1-yl)pyrimidine” could include further exploration of its potential neuroprotective and anti-inflammatory properties . Additionally, more studies could be conducted to understand its mechanism of action and to evaluate its safety and efficacy in relevant models.
Propiedades
IUPAC Name |
4-piperazin-1-yl-2,6-dipyrrolidin-1-ylpyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N6/c1-2-8-20(7-1)14-13-15(21-11-5-17-6-12-21)19-16(18-14)22-9-3-4-10-22/h13,17H,1-12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTPTVAPEXHUUDR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=CC(=NC(=N2)N3CCCC3)N4CCNCC4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70561916 | |
| Record name | 4-(Piperazin-1-yl)-2,6-di(pyrrolidin-1-yl)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70561916 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.42 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Piperazin-1-yl)-2,6-di(pyrrolidin-1-yl)pyrimidine | |
CAS RN |
111641-17-9 | |
| Record name | 4-(Piperazin-1-yl)-2,6-di(pyrrolidin-1-yl)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70561916 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


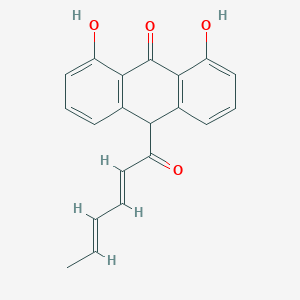

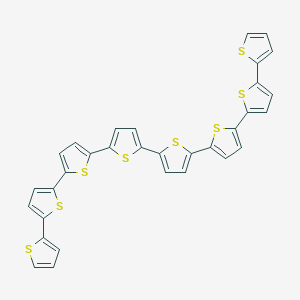
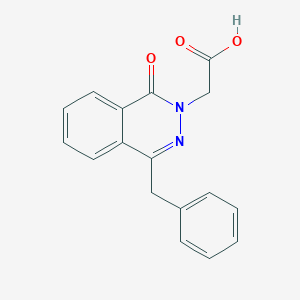
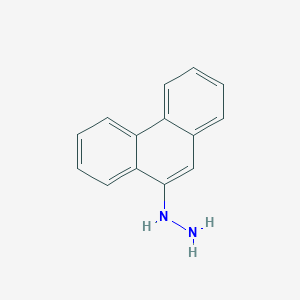





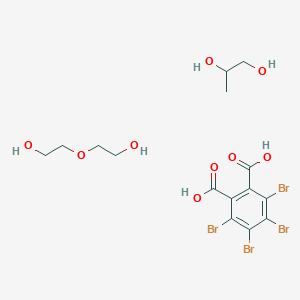

![3-Methyl-3,3a,3b,4,5,6,6a,6b-octahydrocyclopenta[3,4]cyclobuta[1,2-c]pyrazole](/img/structure/B39255.png)
